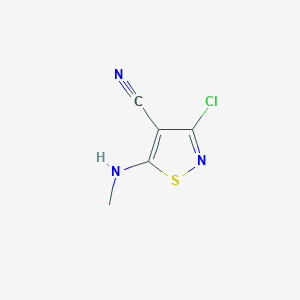

3-Chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c1-8-5-3(2-7)4(6)9-10-5/h8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYWNQGVDWZZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NS1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Appel Salt and Substituted Anilines (Based on Patent EP2404909B1)

A common approach to synthesize substituted thiazoles involves the reaction of substituted anilines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form intermediates that cyclize into the thiazole ring.

-

Starting Material: 2-Amino-4-substituted aniline derivatives.

Bromination: Selective bromination at position 6 of the aromatic ring (ortho to the amino group) using bromine in acetic acid and dichloromethane at room temperature.

Cyclization: Reaction of the brominated aniline with Appel salt in pyridine at room temperature to form an imino-1,2,3-dithiazole intermediate.

Ring Closure: Thermal treatment (e.g., heating in acetic acid or under microwave irradiation) to induce ring closure, yielding the thiazole core.

Functional Group Modification: Introduction of methylamino substituent can be achieved by nucleophilic substitution or reductive amination on appropriate intermediates.

Advantages: This method allows for the introduction of halogen substituents and nitrile groups with good regioselectivity.

Yields: Reported yields for similar thiazole derivatives range from 60% to 95% depending on substituents and reaction conditions.

Halogenation and Amination Approaches

Selective chlorination at position 3 of the thiazole ring can be achieved by electrophilic chlorinating agents under mild conditions, often after the ring is formed.

The methylamino group at position 5 can be introduced by nucleophilic substitution on a suitable leaving group precursor (e.g., halide or tosylate) or by reductive amination of an amino precursor.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|

| 1 | Bromination → Appel salt cyclization → ring closure | Br2/AcOH, Appel salt, pyridine, heat/microwave | Good regioselectivity, scalable | 60-95 |

| 2 | Microwave-assisted cyclization + N-methylation + functional group conversion | DMF/DMA, methyl iodide, NaH, microwave heating | Rapid synthesis, high yields | 30-93 |

| 3 | Post-ring chlorination and amination | Electrophilic chlorination, nucleophilic substitution | Flexible substitution pattern | Variable |

Analytical and Characterization Data (Typical for Related Compounds)

Melting Points: Typically range between 140 °C and 170 °C for related substituted thiazoles.

Infrared (IR) Spectroscopy: Characteristic absorptions include nitrile stretch near 2220 cm⁻¹, NH stretches around 3200-3300 cm⁻¹, and C–Cl stretches.

Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to methylamino protons (singlet near 2.5-3.5 ppm), aromatic protons, and thiazole ring protons.

Mass Spectrometry: Molecular ion peaks consistent with molecular weight including chlorine isotope pattern.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile is an organic compound featuring a thiazole ring, with nitrogen and sulfur atoms, a chloro group at the third position, a methylamino group at the fifth position, and a carbonitrile functional group at the fourth position. It has the molecular formula C6H7ClN4S and a molecular weight of approximately 188.66 g/mol. Research indicates that this compound may have biological activity, with preliminary studies suggesting potential antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

Scientific Research Applications

This compound is used in producing specialty chemicals and agrochemicals.

Ongoing studies

Investigations into the interactions of this compound with biological systems are ongoing. These studies aim to identify its binding affinities with various molecular targets, which could provide insights into its pharmacological properties. Understanding these interactions is crucial for determining its efficacy and safety profile in potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

Thiazoles in Cancer Research

Thiazoles, in general, have applications in cancer research . Some examples include:

- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which were tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity . Compound 19 demonstrated strong selectivity against both cell lines .

- N-acylated 2-amino-5-benzyl-1,3-thiazoles, where compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells .

- Indole-linked thiazoles, where analogue 21 exhibited anticancer potential and cell line selectivity .

- Thiazole-integrated pyridine derivatives, where one hybrid, 23, has better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

- Thiazole pyrimidine derivatives, where compound 34 proved to be the most active agent against a variety of cell lines including four human cancer (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT) .

- Pyridine-substituted thiazole hybrids, where compounds 35a and 35b revealed promising anticancer activity .

Additionally, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has shown micromolar in vitro inhibition of HSET (KIFC1) and has high selectivity against the opposing mitotic kinesin Eg5 . Induction of the multipolar phenotype was shown in centrosome-amplified human cancer cells treated with these inhibitors .

Other Thiazole applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed experimental studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar heterocyclic derivatives:

Physicochemical Properties

- Molecular Weight: The target compound (≈173.64 g/mol) is heavier than its methyl-substituted analog (158.60 g/mol) due to the addition of a nitrogen atom in the methylamino group . Cyclopentylamino and disulfide-containing analogs exhibit significantly higher molecular weights (227.52–351.28 g/mol) .

- Lipophilicity: The disulfide-linked compound in has a calculated LogP of 4.45, indicating high lipophilicity, whereas the methylamino-substituted target likely has a lower LogP (estimated ≈1.5) due to its polar NH group .

- Solubility: Methylamino and cyano groups may improve aqueous solubility compared to hydrophobic cyclopentylamino or phenyl substituents .

Biological Activity

3-Chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile is an organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN4S, with a molecular weight of approximately 188.66 g/mol. The compound features a thiazole ring that incorporates nitrogen and sulfur atoms, with specific functional groups that contribute to its biological properties:

- Chloro group at the third position

- Methylamino group at the fifth position

- Carbonitrile group at the fourth position

These structural characteristics are critical for its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that thiazole derivatives often possess broad-spectrum antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The specific mechanism may involve inhibition of key enzymes or disruption of cellular integrity .

Anticancer Activity

The anticancer potential of this compound has garnered interest due to its structural similarity to other thiazole-based anticancer agents. Studies suggest that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of specific kinases involved in cancer cell proliferation

- Induction of cell cycle arrest

- Promotion of reactive oxygen species (ROS) production , leading to oxidative stress in cancer cells

For instance, a structure-activity relationship analysis revealed that the presence of an electronegative chlorine atom is crucial for enhancing antiproliferative activity against various cancer cell lines .

Study on Anticancer Properties

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents. For example:

The study highlighted that the compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration for potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-(methylamino)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis of thiazole derivatives typically involves cyclization of thioamide precursors or halogenation of preformed heterocycles. For this compound, a plausible route is the reaction of a cyanothioacetamide intermediate with methylamine, followed by chlorination at the 3-position. Optimization may involve:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to improve chlorination efficiency.

Contradictions in yield may arise from competing pathways; TLC or HPLC monitoring is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

- ¹H NMR : The methylamino group (–NHCH₃) appears as a singlet at δ ~2.8–3.2 ppm. The thiazole ring protons resonate as distinct singlets due to aromatic shielding.

- ¹³C NMR : The carbonitrile (C≡N) carbon appears at ~115–120 ppm, while the thiazole carbons range from 140–160 ppm.

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N–H stretch).

- MS : Molecular ion peak at m/z 156 (C₄H₄ClN₄S) with fragments corresponding to Cl loss (m/z 121) and CN elimination .

Q. What stability considerations are critical for handling and storing this compound?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) due to potential hydrolysis of the carbonitrile group.

- Thermal stability : Decomposition observed above 150°C; avoid prolonged heating during synthesis.

- Light sensitivity : UV exposure may degrade the thiazole ring; use amber glassware .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonitrile group acts as an electron-withdrawing moiety, directing substitution at the 5-position.

- Docking simulations : Map interactions with biological targets (e.g., enzymes like COX-2 or kinases) by analyzing hydrogen bonding and π-π stacking with the thiazole ring. Validate with experimental IC₅₀ values .

- Contradictions : Discrepancies between predicted and observed bioactivity may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data?

Answer:

- Dynamic NMR : Resolve rotational barriers in the methylamino group if splitting patterns deviate from expectations.

- Isotopic labeling : Use ¹⁵N-labeled methylamine to confirm assignment of NHCH₃ signals.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methylamino positioning) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Suzuki coupling : The chloro group at C3 facilitates palladium-catalyzed coupling with aryl boronic acids. Electron-donating groups (e.g., –OCH₃) on the boronic acid enhance reaction rates.

- Buchwald-Hartwig amination : The methylamino group at C5 can act as a directing group for C–H functionalization.

- Contradictions : Steric hindrance from the thiazole ring may reduce yields in bulky substituent couplings .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cell viability assays : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assays.

- SAR analysis : Compare with analogs lacking the chloro or methylamino groups to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.